

ML297: Application Notes and Protocols for In Vivo Mouse Studies

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Compound of Interest

Compound Name: ML 297

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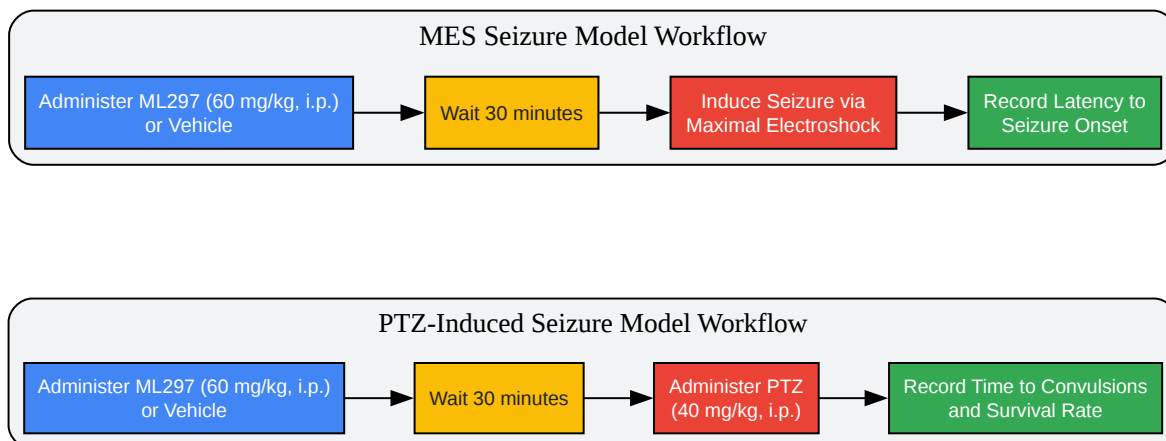
Abstract

ML297 is a potent and selective small molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, specifically those containing the GIRK1 subunit.^{[1][2][3]} As a first-in-class GIRK activator, ML297 has demonstrated significant therapeutic potential in preclinical studies, particularly in models of epilepsy and anxiety.^{[4][5]} This document provides detailed application notes and protocols for the use of ML297 in in vivo mouse studies, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action

ML297 selectively activates GIRK1-containing channels, which are crucial regulators of neuronal excitability in the central nervous system.^{[4][5]} GIRK channels are effectors for many Gi/o-coupled G-protein coupled receptors (GPCRs).^[1] Upon activation, these channels increase potassium (K⁺) conductance, leading to hyperpolarization of the cell membrane and a subsequent decrease in neuronal firing.^{[1][6]} This inhibitory effect on neuronal activity underlies the anticonvulsant and anxiolytic properties of ML297.^{[4][6]} The activation of GIRK channels by ML297 is distinct from receptor-induced, G-protein-dependent activation but does require the presence of phosphatidylinositol-4,5-bisphosphate (PIP2).^[7]

Signaling Pathway Diagram



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